Ethylsulfonylacetonitrile
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Overview
Description
Ethylsulfonylacetonitrile is an organic compound with the molecular formula C4H7NO2S. It is characterized by the presence of an ethylsulfonyl group attached to an acetonitrile moiety. This compound is known for its utility in various organic synthesis reactions and serves as an important intermediate in the production of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylsulfonylacetonitrile can be synthesized through the reaction of ethylsulfonyl chloride with acetonitrile. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of hydrogen peroxide as an oxidant in the presence of acetic acid as a solvent has also been reported to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Ethylsulfonylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Ethylsulfonic acid.
Reduction: Ethylsulfonylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Ethylsulfonylacetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethylsulfonylacetonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylsulfonyl group can participate in sulfonation reactions, while the nitrile group can undergo nucleophilic addition or substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methylsulfonylacetonitrile: Similar structure but with a methyl group instead of an ethyl group.
Methanesulfonylacetic acid: Contains a carboxylic acid group instead of a nitrile group.
Ethylsulfonylacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: this compound is unique due to its combination of an ethylsulfonyl group and a nitrile group, which provides it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the production of a wide range of chemical compounds .
Properties
IUPAC Name |
2-ethylsulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-8(6,7)4-3-5/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCQAGDGGSOQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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